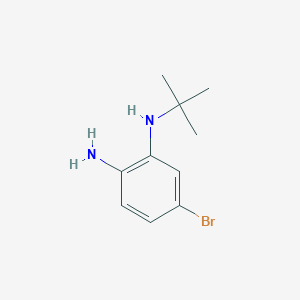

5-bromo-N1-tert-butylbenzene-1,2-diamine

Description

BenchChem offers high-quality 5-bromo-N1-tert-butylbenzene-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-N1-tert-butylbenzene-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-N-tert-butylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN2/c1-10(2,3)13-9-6-7(11)4-5-8(9)12/h4-6,13H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJZIXRNBUGMBOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=C(C=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-bromo-N1-tert-butylbenzene-1,2-diamine

Introduction

5-bromo-N1-tert-butylbenzene-1,2-diamine is a valuable substituted aromatic diamine that serves as a key building block in the synthesis of a variety of heterocyclic compounds. Its unique structure, featuring a bromine atom, a primary amine, and a sterically hindered secondary amine, makes it a versatile intermediate for the development of novel pharmaceutical agents, agrochemicals, and functional materials. The strategic placement of these functional groups allows for selective chemical modifications, enabling the construction of complex molecular architectures with tailored electronic and structural properties.

This in-depth technical guide provides a comprehensive overview of a reliable and scalable synthetic route to 5-bromo-N1-tert-butylbenzene-1,2-diamine. As a Senior Application Scientist, this guide is structured to not only provide detailed experimental protocols but also to offer insights into the rationale behind the chosen synthetic strategy and methodologies. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Synthetic Strategy: A Two-Step Approach

The synthesis of 5-bromo-N1-tert-butylbenzene-1,2-diamine is most effectively achieved through a two-step synthetic sequence commencing with the commercially available starting material, 4-bromo-2-nitroaniline. This strategic approach is outlined below:

-

Step 1: Selective N-tert-butylation of 4-bromo-2-nitroaniline. This initial step introduces the requisite tert-butyl group onto the aniline nitrogen. The presence of the ortho-nitro group significantly influences the reactivity of the amine, a factor that must be considered in the selection of reaction conditions.

-

Step 2: Reduction of the Nitro Group. The subsequent reduction of the nitro functionality in the intermediate, 4-bromo-N-tert-butyl-2-nitroaniline, yields the target 1,2-diamine. The choice of reducing agent is critical to ensure the selective reduction of the nitro group without affecting the bromine substituent.

This synthetic pathway is advantageous due to the accessibility of the starting material and the generally high-yielding nature of the individual transformations.

Visualizing the Synthesis

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic workflow for 5-bromo-N1-tert-butylbenzene-1,2-diamine.

Part 1: Synthesis of 4-bromo-N-tert-butyl-2-nitroaniline

The selective introduction of a tert-butyl group onto the nitrogen atom of 4-bromo-2-nitroaniline can be a challenging transformation due to the steric hindrance of the tert-butyl group and the electronic deactivation of the aniline by the ortho-nitro group. A common and effective method involves the use of a tert-butylating agent under appropriate reaction conditions. While direct N-alkylation with tert-butyl halides can be difficult, an alternative approach involving the reaction with a tert-butyl source under acidic conditions can be employed.

Experimental Protocol: N-tert-butylation

-

Materials:

-

4-bromo-2-nitroaniline

-

tert-Butyl alcohol

-

Concentrated sulfuric acid

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-2-nitroaniline (1.0 eq) in an excess of tert-butyl alcohol.

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount) dropwise with constant stirring.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water.

-

Neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-bromo-N-tert-butyl-2-nitroaniline.

-

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-bromo-2-nitroaniline | C₆H₅BrN₂O₂ | 217.02 | 110-113[1] |

| 4-bromo-N-tert-butyl-2-nitroaniline | C₁₀H₁₃BrN₂O₂ | 273.13 | Not available |

Part 2: Synthesis of 5-bromo-N1-tert-butylbenzene-1,2-diamine

The reduction of the nitro group in 4-bromo-N-tert-butyl-2-nitroaniline to the corresponding amine is a critical step in this synthesis. A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation is a common method for nitro group reduction; however, it can sometimes lead to dehalogenation as an undesired side reaction.[2] A more chemoselective and reliable method for this specific substrate is the use of tin(II) chloride (SnCl₂) in an acidic medium.[3][4][5] This method is known to be effective for the reduction of aromatic nitro compounds in the presence of sensitive functional groups like halogens.[3][5]

Experimental Protocol: Nitro Group Reduction

-

Materials:

-

4-bromo-N-tert-butyl-2-nitroaniline

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution (e.g., 10 M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-bromo-N-tert-butyl-2-nitroaniline (1.0 eq) in ethanol.

-

Add tin(II) chloride dihydrate (excess, typically 4-5 eq) to the suspension.

-

Slowly add concentrated hydrochloric acid to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Basify the mixture by the slow addition of a concentrated sodium hydroxide solution until a pH of >10 is reached. This will dissolve the tin salts that precipitate.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield 5-bromo-N1-tert-butylbenzene-1,2-diamine.

-

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 5-bromo-N1-tert-butylbenzene-1,2-diamine | C₁₀H₁₅BrN₂ | 243.15 | Solid |

Safety and Hazard Considerations

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

4-bromo-2-nitroaniline: This compound is harmful if swallowed, in contact with skin, or if inhaled.[6][7] It can cause skin and serious eye irritation, as well as respiratory irritation.[6][7]

-

tin(II) chloride (anhydrous and dihydrate): Tin(II) chloride is corrosive and can cause severe skin burns and eye damage.[8][9][10][11][12] It is harmful if swallowed or inhaled.[9][12] It is also a strong reducing agent and can react violently with oxidants.[8][10]

-

Concentrated Sulfuric Acid and Hydrochloric Acid: These are highly corrosive and should be handled with extreme care.

-

Organic Solvents (DCM, Ethanol, Ethyl Acetate, Hexane): These are flammable and should be used in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use for complete safety and handling information.[6][9][11]

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of 5-bromo-N1-tert-butylbenzene-1,2-diamine. The two-step sequence, involving the N-tert-butylation of 4-bromo-2-nitroaniline followed by the chemoselective reduction of the nitro group using tin(II) chloride, is a practical approach for obtaining this valuable synthetic intermediate. The provided protocols, along with the accompanying scientific rationale and safety information, are intended to empower researchers to successfully synthesize this compound for their research and development endeavors.

References

-

International Labour Organization & World Health Organization. (n.d.). International Chemical Safety Cards (ICSC): TIN (II) CHLORIDE (ANHYDROUS). Retrieved from [Link]

-

International Labour Organization & World Health Organization. (n.d.). International Chemical Safety Cards (ICSC): TIN (II) CHLORIDE DIHYDRATE. Retrieved from [Link]

-

LPS. (2014, March 21). Safety Data Sheet (SDS) Tin(II) Chloride Solution. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70132, 4-Bromo-2-nitroaniline. Retrieved from [Link]

-

Cantillo, D., & Kappe, C. O. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 19(12), 1845–1851. [Link]

-

Trace Sciences International. (n.d.). Safety Data Sheet: Tin(II) chloride. Retrieved from [Link]

-

ChemSrc. (2025, August 26). 4-Bromo-2-nitroaniline. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Tin(II) Chloride Dihydrate. Retrieved from [Link]

- Wang, X. J., et al. (2006). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. Arkivoc, 2006(16), 133-138.

-

Zhang, Y., et al. (2018). Calculated energy profiles for nitrobenzene hydrogenation to aniline on... ResearchGate. Retrieved from [Link]

- Kumar, S., et al. (2014).

-

Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

Sources

- 1. 4-Bromo-2-nitroaniline | CAS#:875-51-4 | Chemsrc [chemsrc.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. scispace.com [scispace.com]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. fishersci.com [fishersci.com]

- 7. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ICSC 0955 - TIN (II) CHLORIDE (ANHYDROUS) [inchem.org]

- 9. Tin(II) Chloride SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 10. ICSC 0738 - TIN (II) CHLORIDE DIHYDRATE [chemicalsafety.ilo.org]

- 11. archpdfs.lps.org [archpdfs.lps.org]

- 12. tracesciences.com [tracesciences.com]

An In-Depth Technical Guide to the Preparation of N-tert-butyl-4-bromo-o-phenylenediamine

Introduction: The Significance of N-tert-butyl-4-bromo-o-phenylenediamine in Modern Drug Discovery and Materials Science

N-tert-butyl-4-bromo-o-phenylenediamine is a highly functionalized aromatic diamine that has emerged as a valuable building block in contemporary chemical synthesis. Its unique structural architecture, featuring a bromine atom for subsequent cross-coupling reactions, a sterically demanding N-tert-butyl group that can influence molecular conformation and solubility, and the vicinal diamine moiety, a precursor to a myriad of heterocyclic systems, makes it a sought-after intermediate. This guide provides a comprehensive overview of the synthetic strategies for the preparation of this versatile compound, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of the proposed synthetic routes, offer detailed experimental protocols, and discuss the characterization of the target molecule.

Strategic Synthesis Design: Navigating the Introduction of Key Functional Groups

The synthesis of N-tert-butyl-4-bromo-o-phenylenediamine requires the strategic introduction of three key functional groups onto the benzene ring: a bromine atom, a tert-butylamino group, and an amino group in an ortho orientation to the tert-butylamino group. Two primary retrosynthetic approaches are considered in this guide, each with its own set of advantages and challenges.

Route A , the recommended and more controlled pathway, commences with a commercially available substituted aniline, 4-tert-butylaniline. This route offers superior regioselectivity in the subsequent bromination and nitration steps, culminating in a reliable and scalable synthesis.

Route B presents an alternative strategy starting from the readily available o-phenylenediamine. While seemingly more direct, this route poses challenges in achieving selective N-tert-butylation, often leading to mixtures of mono- and di-alkylated products.

Route A: A Regioselective Approach from 4-tert-Butylaniline

This synthetic pathway is designed for optimal control over the substitution pattern on the aromatic ring. The electron-donating nature of the amino group in the starting material, 4-tert-butylaniline, directs the electrophilic substitution, while the bulky tert-butyl group provides steric hindrance, further influencing the regiochemical outcome.

Diagram of Synthetic Route A

An In-depth Technical Guide to 5-bromo-N1-tert-butylbenzene-1,2-diamine (CAS Number: 1163707-72-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-bromo-N1-tert-butylbenzene-1,2-diamine, a substituted ortho-phenylenediamine (OPD) of significant interest in synthetic and medicinal chemistry. While not extensively documented in mainstream literature, its structural motifs—a brominated aromatic ring, a sterically hindering tert-butyl group, and vicinal diamines—suggest its utility as a versatile building block for heterocyclic synthesis, particularly in the construction of novel benzimidazole scaffolds. This document outlines a plausible, well-referenced synthetic pathway, details expected characterization data, discusses potential applications in drug discovery, and provides essential safety and handling information based on analogous compounds. The protocols and insights herein are designed to empower researchers to synthesize, characterize, and utilize this compound in their research and development endeavors.

Introduction and Strategic Importance

Ortho-phenylenediamines (OPDs) are a cornerstone of heterocyclic chemistry, serving as pivotal precursors for a vast array of fused ring systems. Among these, benzimidazoles stand out for their prevalence in biologically active molecules and marketed pharmaceuticals.[1][2] The strategic introduction of substituents onto the OPD core allows for the fine-tuning of physicochemical properties and biological activity.

5-bromo-N1-tert-butylbenzene-1,2-diamine incorporates three key features that make it a valuable, albeit specialized, building block:

-

Vicinal Diamines: The 1,2-diamine functionality is primed for cyclocondensation reactions with a variety of electrophiles (aldehydes, carboxylic acids, etc.) to form the benzimidazole ring system.[3]

-

Bromine Atom: The bromine substituent serves as a versatile synthetic handle for post-cyclization modifications via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of further molecular complexity.

-

N1-tert-butyl Group: The bulky tert-butyl group on one of the amine nitrogens introduces significant steric hindrance. This can direct the regioselectivity of cyclization reactions and modulate the conformational properties of the final product, which can be crucial for optimizing interactions with biological targets.

This guide will provide the necessary technical details to approach the synthesis and application of this compound with scientific rigor.

Proposed Synthesis Pathway

Caption: Proposed 5-step synthesis of the target compound.

Detailed Experimental Protocols

PART 1: Synthesis of the Precursor, 2-Bromo-4-tert-butyl-6-nitroaniline

Step 1: Acetylation of 4-tert-Butylaniline

-

Rationale: The amino group of 4-tert-butylaniline is protected as an acetamide to prevent side reactions and to direct the subsequent electrophilic aromatic substitution reactions.

-

Protocol:

-

To a stirred solution of 4-tert-butylaniline (1.0 eq) in glacial acetic acid (approx. 3-4 mL per gram of aniline) in an ice bath, add acetic anhydride (1.1 eq) dropwise.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

-

Pour the reaction mixture into a beaker of ice water with vigorous stirring.

-

Collect the resulting white precipitate of N-(4-tert-butylphenyl)acetamide by vacuum filtration, wash thoroughly with cold water, and dry. The product is often of sufficient purity for the next step.

-

Step 2: Bromination of N-(4-tert-butylphenyl)acetamide

-

Rationale: The acetamido group is an ortho-, para-director. Since the para position is blocked by the tert-butyl group, bromination will occur at one of the ortho positions.

-

Protocol:

-

Dissolve N-(4-tert-butylphenyl)acetamide (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of acetamide).

-

To this solution, add a solution of bromine (1.05 eq) in glacial acetic acid dropwise with stirring at room temperature.

-

Stir the reaction mixture for 2-4 hours. The progress can be monitored by TLC.

-

Pour the mixture into a solution of sodium bisulfite in water to quench excess bromine.

-

Collect the precipitated N-(2-bromo-4-tert-butylphenyl)acetamide by filtration, wash with water, and recrystallize from ethanol/water if necessary.

-

Step 3: Nitration of N-(2-bromo-4-tert-butylphenyl)acetamide

-

Rationale: The directing effects of the acetamido (ortho, para) and bromo (ortho, para) groups, along with the steric hindrance of the tert-butyl group, will favor nitration at the position ortho to the acetamido group and meta to the bromo group.

-

Protocol:

-

Add N-(2-bromo-4-tert-butylphenyl)acetamide (1.0 eq) portion-wise to concentrated sulfuric acid at 0 °C with stirring.

-

Once dissolved, add a cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

-

Stir the reaction at 0-10 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the yellow precipitate of N-(2-bromo-4-tert-butyl-6-nitrophenyl)acetamide by filtration, wash with copious amounts of cold water until the washings are neutral, and dry.

-

Step 4: Hydrolysis of N-(2-bromo-4-tert-butyl-6-nitrophenyl)acetamide

-

Rationale: The protecting acetyl group is removed by acid-catalyzed hydrolysis to reveal the free amine, yielding the direct precursor to our target compound.

-

Protocol:

-

Suspend N-(2-bromo-4-tert-butyl-6-nitrophenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (e.g., a 2:1 v/v ratio).

-

Heat the mixture to reflux for 3-5 hours until TLC analysis indicates the disappearance of the starting material.

-

Cool the reaction mixture and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate or dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-Bromo-4-tert-butyl-6-nitroaniline.[4] This product can be purified by column chromatography on silica gel.

-

PART 2: Final Synthesis of 5-bromo-N1-tert-butylbenzene-1,2-diamine

Step 5: Reduction of 2-Bromo-4-tert-butyl-6-nitroaniline

-

Rationale: The final step involves the selective reduction of the nitro group to an amine. Due to the presence of a bromine atom, harsh reducing conditions that could lead to hydrodebromination should be avoided. Tin(II) chloride in an acidic medium is a classic and effective method for this transformation.[5] Catalytic hydrogenation with catalysts like Pd/C can also be used, but care must be taken to avoid dehalogenation.[6][7]

-

Protocol (Using SnCl₂):

-

Dissolve 2-bromo-4-tert-butyl-6-nitroaniline (1.0 eq) in ethanol or ethyl acetate.

-

Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 4-5 eq) in concentrated hydrochloric acid to the solution with stirring.

-

Heat the reaction mixture at 50-70 °C for 1-3 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and carefully basify with a concentrated solution of sodium hydroxide or potassium hydroxide until the pH is >10, which will precipitate tin salts.

-

Extract the product into ethyl acetate or diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 5-bromo-N1-tert-butylbenzene-1,2-diamine can be purified by column chromatography on silica gel or by recrystallization.

-

Physicochemical Properties and Characterization

As this compound is not commercially available, experimental data is scarce. The following table summarizes the expected properties based on its structure and data from analogous compounds.

| Property | Expected Value/Characteristics | Rationale/Reference |

| Molecular Formula | C₁₀H₁₅BrN₂ | - |

| Molecular Weight | 243.14 g/mol | - |

| Appearance | Off-white to light brown solid | Typical for substituted anilines. |

| Melting Point | Not available (expected > 50 °C) | Solid at room temperature is likely. |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, MeOH, DMSO). Insoluble in water. | Based on the nonpolar nature of the molecule. |

Spectroscopic Characterization (Predicted)

¹H NMR (in CDCl₃, 400 MHz):

-

δ 7.0-7.2 ppm (d, 1H): Aromatic proton ortho to the NH₂ group.

-

δ 6.8-7.0 ppm (d, 1H): Aromatic proton meta to the NH₂ group.

-

δ 4.0-5.0 ppm (br s, 2H): Protons of the primary amine (NH₂).

-

δ 3.5-4.5 ppm (br s, 1H): Proton of the secondary amine (NH-tBu).

-

δ 1.3-1.5 ppm (s, 9H): Protons of the tert-butyl group.[8]

¹³C NMR (in CDCl₃, 101 MHz):

-

δ 140-145 ppm: Aromatic carbon attached to the NH-tBu group.

-

δ 135-140 ppm: Aromatic carbon attached to the NH₂ group.

-

δ 125-135 ppm: Aromatic carbon bearing the tert-butyl group.

-

δ 115-125 ppm: Aromatic CH carbons.

-

δ 105-115 ppm: Aromatic carbon bearing the bromine atom.[9][10]

-

δ 50-55 ppm: Quaternary carbon of the tert-butyl group.

-

δ 29-31 ppm: Methyl carbons of the tert-butyl group.

FTIR (KBr Pellet):

-

3400-3200 cm⁻¹: Two distinct N-H stretching bands for the primary amine (NH₂) and one for the secondary amine (NH-tBu).[11][12][13]

-

~1620 cm⁻¹: N-H scissoring (bending) vibration.

-

~1500-1400 cm⁻¹: Aromatic C=C stretching vibrations.

-

~1250 cm⁻¹: C-N stretching vibration.

-

~800-850 cm⁻¹: Aromatic C-H out-of-plane bending, indicative of the substitution pattern.

Mass Spectrometry (EI):

-

M⁺ and M+2 peaks: A characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units, confirming the presence of one bromine atom.[14][15][16] Expected at m/z 242 and 244.

-

Major Fragment: Loss of a methyl group ([M-15]⁺) from the tert-butyl group, leading to a stable fragment.

Reactivity and Applications in Drug Discovery

The primary utility of 5-bromo-N1-tert-butylbenzene-1,2-diamine lies in its role as a precursor to substituted benzimidazoles. The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs with a wide range of biological activities.[17][18][19][20]

Caption: General workflow for benzimidazole synthesis and diversification.

Protocol: Benzimidazole Synthesis (Phillips-Type Condensation)

This protocol describes a general method for the cyclocondensation with a carboxylic acid.[3][21]

-

In a round-bottom flask, combine 5-bromo-N1-tert-butylbenzene-1,2-diamine (1.0 eq) and the desired carboxylic acid (1.1 eq).

-

Add a strong acid catalyst, such as polyphosphoric acid (PPA) or 4M hydrochloric acid.

-

Heat the mixture to 100-150 °C for 2-6 hours. The reaction should be monitored by TLC or LC-MS.

-

After cooling, carefully pour the reaction mixture onto ice and neutralize with a strong base (e.g., NaOH or NH₄OH) to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

Causality: The reaction proceeds via nucleophilic attack of one of the amino groups on the protonated carbonyl of the carboxylic acid, followed by dehydration and subsequent intramolecular cyclization and aromatization to form the stable benzimidazole ring. The N-tert-butyl group may influence which amine participates in the initial attack, potentially leading to a specific regioisomer.

Safety and Handling

No specific safety data sheet (SDS) is available for CAS 1163707-72-9. Therefore, precautions must be based on structurally related compounds such as 4-bromoaniline.[17][22][23][24][25]

-

Hazard Statements (Inferred): Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. Suspected of causing genetic defects and cancer.

-

Precautionary Measures:

-

Handle only in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.

-

Conclusion

5-bromo-N1-tert-butylbenzene-1,2-diamine represents a valuable, though underutilized, synthetic intermediate. Its unique combination of a reactive diamine core, a handle for cross-coupling, and a sterically demanding N-alkyl substituent makes it an attractive starting material for the synthesis of complex heterocyclic libraries for drug discovery and materials science. This guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and application, enabling researchers to harness its full potential.

References

- Bansal, Y., & Silakari, O. (2014). Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry. Medicinal Chemistry, 10(7), 645-683.

-

ResearchGate. (n.d.). The infrared spectrum of o-phenylenediamine (OPDA) (a) and it analogous polymer (POPDA) (b). Retrieved from [Link]

- Al-Ostath, A., et al. (2022). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 15(11), 104231.

-

Journal of Medicinal and Chemical Sciences. (2024). Substituted benzimidazole a potential drug candidate. Retrieved from [Link]

-

Techno PharmChem. (n.d.). 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Medicinal Applications of Benzimidazoles: An Overview. Retrieved from [Link]

-

ResearchGate. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzimidazole. Retrieved from [Link]

-

ResearchGate. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-(tert-butyl)-6-nitroaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Bromo-4-nitroaniline. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Bromoaniline. Retrieved from [Link]

-

SpectraBase. (n.d.). N-phenyl-o-phenylenediamine. Retrieved from [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

-

MD Topology. (n.d.). 4-Bromo-N-[(E)-(2-chlorophenyl)methylene]aniline. Retrieved from [Link]

-

MDPI. (n.d.). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of PPD. Retrieved from [Link]

-

PMC. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. Retrieved from [Link]

-

ResearchGate. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR Spectra of 1,2-Phenylenediamine and the Cyclocondensation Product (KBr). Retrieved from [Link]

-

ResearchGate. (n.d.). The 1H NMR chemical shift values (d ppm) of aniline and... Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-(tert-butyl)-6-nitroaniline. Retrieved from [Link]

-

UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a ha... Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

-

ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

Sources

- 1. Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 6. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 4-Bromoaniline(106-40-1) 13C NMR [m.chemicalbook.com]

- 10. 2-Bromoaniline(615-36-1) 13C NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. researchgate.net [researchgate.net]

- 17. echemi.com [echemi.com]

- 18. Substituted benzimidazole a potential drug candidate [wisdomlib.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Organic Syntheses Procedure [orgsyn.org]

- 22. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 23. assets.thermofisher.com [assets.thermofisher.com]

- 24. technopharmchem.com [technopharmchem.com]

- 25. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 5-bromo-N1-tert-butylbenzene-1,2-diamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-bromo-N1-tert-butylbenzene-1,2-diamine, a substituted aromatic diamine, is a compound of significant interest in the fields of medicinal chemistry and materials science. Its unique structural features, comprising a brominated phenylenediamine core with a sterically hindering tert-butyl group, offer a versatile platform for the synthesis of novel heterocyclic compounds and functional materials. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, and its potential applications, particularly in the realm of drug discovery and development. The strategic placement of the bromine atom and the two amino groups allows for a wide range of chemical modifications, making it a valuable building block for creating complex molecular architectures.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-bromo-N1-tert-butylbenzene-1,2-diamine is paramount for its effective utilization in research and development. While experimental data for this specific molecule is not widely published, we can infer its properties based on closely related compounds and general chemical principles.

| Property | Value | Source/Justification |

| CAS Number | 1163707-72-9 | [1][2] |

| Molecular Formula | C₁₀H₁₅BrN₂ | [3] |

| Molecular Weight | 243.14 g/mol | [3] |

| Appearance | Expected to be a solid at room temperature. | Based on analogous brominated phenylenediamines. |

| Melting Point | Not available. Expected to be higher than related non-brominated diamines due to increased molecular weight and intermolecular forces. | Inferred from related compounds like 4-bromo-1,2-diaminobenzene (m.p. 65-69 °C).[4][5] |

| Boiling Point | Not available. Expected to be relatively high due to its molecular weight and polar amino groups. | General principle for aromatic amines. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, methanol, and ethyl acetate. | Based on the properties of similar aromatic compounds. |

Structural Elucidation:

The chemical structure of 5-bromo-N1-tert-butylbenzene-1,2-diamine is foundational to its reactivity and function.

Caption: Chemical structure of 5-bromo-N1-tert-butylbenzene-1,2-diamine.

Spectroscopic Characterization (Predicted)

While specific spectra for 5-bromo-N1-tert-butylbenzene-1,2-diamine are not publicly available, a commercial supplier, Amadis Chemical, indicates the availability of NMR, CNMR, HPLC, and LC-MS data.[2] Based on its structure, the following spectral characteristics can be anticipated:

-

¹H NMR: The spectrum would likely show distinct signals for the aromatic protons, the protons of the tert-butyl group (a singlet integrating to 9H), and the protons of the two amino groups (which may appear as broad singlets). The aromatic region would be complex due to the substitution pattern.

-

¹³C NMR: The spectrum would exhibit signals for the ten carbon atoms, with the aromatic carbons appearing in the downfield region (110-150 ppm) and the aliphatic carbons of the tert-butyl group appearing in the upfield region.

-

IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching vibrations in the region of 3300-3500 cm⁻¹, C-H stretching vibrations of the aromatic ring and the tert-butyl group, and C-N stretching vibrations. The C-Br stretching frequency would appear in the fingerprint region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom. Fragmentation would likely involve the loss of a methyl group from the tert-butyl substituent.

Synthesis and Reactivity

Plausible Synthetic Pathway:

A viable synthetic route to 5-bromo-N1-tert-butylbenzene-1,2-diamine can be adapted from established methods for the synthesis of brominated phenylenediamines.[6][7] A potential two-step process starting from N-tert-butyl-o-phenylenediamine is outlined below. The initial protection of the amino groups is crucial to control the regioselectivity of the bromination.

Caption: Proposed synthetic pathway for 5-bromo-N1-tert-butylbenzene-1,2-diamine.

Illustrative Experimental Protocol (Adapted from the synthesis of 4-bromo-o-phenylenediamine): [6][7]

Step 1: Acetylation of N-tert-butyl-o-phenylenediamine

-

Dissolve N-tert-butyl-o-phenylenediamine in glacial acetic acid.

-

Cool the solution in an ice bath and add acetic anhydride dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into ice water to precipitate the acetylated product.

-

Filter, wash with water, and dry the N-acetyl-N'-tert-butyl-o-phenylenediamine.

Step 2: Bromination

-

Dissolve the acetylated product in glacial acetic acid.

-

Add a solution of bromine in acetic acid dropwise at a controlled temperature.

-

Stir the reaction mixture until bromination is complete (monitored by TLC).

-

Pour the mixture into an aqueous solution of sodium bisulfite to quench excess bromine.

-

Filter the precipitated bromo-N-acetyl-N'-tert-butyl-o-phenylenediamine, wash with water, and dry.

Step 3: Hydrolysis

-

Reflux the brominated intermediate in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH) until the acetyl group is cleaved (monitored by TLC).

-

Cool the reaction mixture and neutralize to precipitate the crude 5-bromo-N1-tert-butylbenzene-1,2-diamine.

-

Purify the product by recrystallization or column chromatography.

Chemical Reactivity and Utility:

The chemical reactivity of 5-bromo-N1-tert-butylbenzene-1,2-diamine is dictated by its three functional groups: the two amino groups and the bromine atom.

-

Diamino Functionality: The adjacent amino groups are nucleophilic and can readily undergo condensation reactions with 1,2-dicarbonyl compounds or their equivalents to form heterocyclic systems. This reactivity is central to its application in synthesizing quinoxalines and benzimidazoles, which are important scaffolds in medicinal chemistry.[4][5]

-

Bromine Atom: The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents at this position, further diversifying the molecular structure for structure-activity relationship (SAR) studies in drug discovery. Bromine-containing compounds are also utilized as catalysts in pharmaceutical manufacturing.[8][9]

-

Tert-butyl Group: The bulky tert-butyl group can impart steric hindrance, influencing the regioselectivity of reactions and potentially improving the metabolic stability and pharmacokinetic properties of derivative compounds.

Applications in Drug Development and Materials Science

The unique combination of functional groups in 5-bromo-N1-tert-butylbenzene-1,2-diamine makes it a valuable intermediate for the synthesis of a diverse array of compounds with potential biological activity and material properties.

Workflow for Heterocycle Synthesis:

Caption: Synthetic utility of 5-bromo-N1-tert-butylbenzene-1,2-diamine in generating bioactive heterocycles.

Medicinal Chemistry: The phenylenediamine moiety is a common structural motif in many biologically active compounds. The ability to readily synthesize substituted quinoxalines and benzimidazoles from this precursor is of particular interest. These heterocyclic systems are known to exhibit a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties. The bromine atom serves as a handle for further derivatization to optimize potency, selectivity, and pharmacokinetic profiles of potential drug candidates.

Materials Science: The aromatic nature of the core and the potential for derivatization make this compound a candidate for the synthesis of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics. The diamine functionality can also be utilized to create novel polymers and ligands for coordination chemistry.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 5-bromo-N1-tert-butylbenzene-1,2-diamine. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

5-bromo-N1-tert-butylbenzene-1,2-diamine is a versatile and valuable building block for chemical synthesis. Its trifunctional nature provides a rich platform for the creation of complex molecules with potential applications in drug discovery and materials science. This guide has provided an overview of its known and predicted properties, a plausible synthetic route, and its key applications, offering a foundation for researchers and scientists to explore the full potential of this intriguing molecule.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

- Pasuruan, ID Current Time. (n.d.).

- Google Patents. (n.d.). CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine.

-

Ottokemi. (n.d.). 4-Bromo-1,2-diaminobenzene, 97%. Retrieved from [Link]

-

BSEF. (n.d.). Pharmaceuticals. Retrieved from [Link]

-

PrepChem.com. (n.d.). (a) Preparation of 4-bromo-o-phenylenediamine. Retrieved from [Link]

-

MDPI. (2024). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Retrieved from [Link]

-

Tethys Chemical. (2024). The Role of Bromine in Modern Pharmaceuticals. Retrieved from [Link]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. 5-bromo-N1-tert-butylbenzene-1,2-diamine,1163707-72-9-Amadis Chemical [amadischem.com]

- 3. chemscene.com [chemscene.com]

- 4. 4-Bromo-1,2-diaminobenzene 97 1575-37-7 [sigmaaldrich.com]

- 5. 4-Bromo-1,2-diaminobenzene, 97% 1575-37-7 India [ottokemi.com]

- 6. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. Pharmaceuticals - BSEF [bsef.com]

- 9. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]

An In-Depth Technical Guide to the Predicted Spectral Data of 5-bromo-N1-tert-butylbenzene-1,2-diamine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data for 5-bromo-N1-tert-butylbenzene-1,2-diamine. Due to the limited availability of public domain experimental spectra for this specific compound, this guide leverages established spectroscopic principles and data from structurally analogous molecules to construct a reliable, predictive dataset. The document includes summaries of predicted quantitative spectral data, detailed hypothetical experimental protocols, and visualizations of the molecular structure and a proposed mass spectrometry fragmentation pathway. This guide is intended to serve as a valuable resource for the characterization and identification of this and similar substituted diamine compounds.

Introduction and Molecular Structure

5-bromo-N1-tert-butylbenzene-1,2-diamine is a substituted aromatic diamine of interest in synthetic and medicinal chemistry. Its structure combines a brominated phenyl ring with a primary amine and a secondary N-tert-butyl-substituted amine. This unique combination of functional groups suggests potential applications as a building block in the synthesis of more complex molecules, including pharmaceuticals and functional materials. Accurate spectral analysis is paramount for its unambiguous identification and quality control. This guide offers a comprehensive, albeit predictive, overview of its key spectral characteristics.

Molecular Structure

The molecular structure of 5-bromo-N1-tert-butylbenzene-1,2-diamine is presented below. The numbering of the carbon atoms is provided for clarity in the NMR spectral assignments.

Caption: Molecular structure of 5-bromo-N1-tert-butylbenzene-1,2-diamine.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to provide distinct signals for the aromatic protons, the amine protons, and the tert-butyl group protons. The chemical shifts are influenced by the electron-donating effects of the amino groups and the electron-withdrawing effect of the bromine atom.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.0 - 7.2 | d | 1H | Ar-H | Aromatic proton ortho to the bromine atom. |

| ~ 6.7 - 6.9 | dd | 1H | Ar-H | Aromatic proton ortho to the primary amine and meta to the bromine. |

| ~ 6.5 - 6.7 | d | 1H | Ar-H | Aromatic proton ortho to both amino groups. |

| ~ 4.0 - 5.0 | br s | 2H | -NH₂ | Primary amine protons, often broad due to quadrupole broadening and exchange. |

| ~ 3.5 - 4.5 | br s | 1H | -NH- | Secondary amine proton, also likely broad. |

| ~ 1.3 | s | 9H | -C(CH₃)₃ | Tert-butyl protons, appearing as a sharp singlet due to the absence of adjacent protons.[1] |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule, assuming a standard broadband decoupled spectrum. The chemical shifts of the aromatic carbons are influenced by the substituents.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 145 - 150 | C-NH₂ | Aromatic carbon attached to the primary amino group. |

| ~ 140 - 145 | C-NH- | Aromatic carbon attached to the secondary amino group. |

| ~ 125 - 130 | Ar-C | Aromatic methine carbons. |

| ~ 115 - 120 | Ar-C | Aromatic methine carbons. |

| ~ 110 - 115 | Ar-C | Aromatic methine carbons. |

| ~ 105 - 110 | C-Br | Aromatic carbon attached to the bromine atom. |

| ~ 50 - 55 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~ 29 - 32 | -C(C H₃)₃ | Methyl carbons of the tert-butyl group. |

Predicted Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a prominent molecular ion peak with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Fragmentation is likely to occur via loss of a methyl or the entire tert-butyl group.

| Predicted m/z | Ion | Rationale |

| 258/260 | [M]⁺ | Molecular ion, showing the characteristic M/M+2 isotopic pattern for bromine. |

| 243/245 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group, a common fragmentation pathway for tert-butyl arenes.[2][3] |

| 201/203 | [M - C₄H₉]⁺ | Loss of the tert-butyl radical. |

| 172 | [M - Br]⁺ | Loss of the bromine radical. |

Proposed Fragmentation Pathway

Caption: Proposed EI-MS fragmentation of 5-bromo-N1-tert-butylbenzene-1,2-diamine.

Predicted Infrared (IR) Spectral Data

The IR spectrum will be characterized by absorptions corresponding to the N-H, C-H, C=C, C-N, and C-Br bonds.

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |

| 3450 - 3300 | N-H stretch | Primary and secondary amines | Two bands are expected for the primary amine (-NH₂), and one for the secondary amine (-NH-).[4][5] |

| 3100 - 3000 | C-H stretch | Aromatic | Characteristic of C-H bonds on the benzene ring. |

| 2960 - 2870 | C-H stretch | Aliphatic (tert-butyl) | Stretching vibrations of the methyl groups.[6] |

| 1620 - 1580 | N-H bend | Primary amine | Bending vibration of the -NH₂ group.[4][5] |

| 1600 - 1450 | C=C stretch | Aromatic ring | Multiple bands are expected in this region. |

| 1335 - 1250 | C-N stretch | Aromatic amine | Strong absorption typical for aromatic amines.[4] |

| 600 - 500 | C-Br stretch | Aryl bromide | Characteristic stretching vibration for the carbon-bromine bond. |

Hypothetical Experimental Protocols

The following are generalized procedures for obtaining the spectral data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-bromo-N1-tert-butylbenzene-1,2-diamine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Fourier transform the acquired free induction decays (FIDs), phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Caption: General workflow for NMR analysis.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through a GC or LC system.

-

Ionization: Utilize Electron Ionization (EI) at 70 eV.

-

Analysis: Scan a mass range appropriate for the compound (e.g., m/z 50-350).

-

Data Interpretation: Identify the molecular ion peak and major fragment ions. Compare the isotopic pattern of bromine-containing ions with theoretical distributions.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

References

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

Brainly. (2023, June 12). Allocate the signals in the ^1H NMR spectrum of p-bromoaniline. Retrieved from [Link]

-

ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

- Weniger, K., Kleimann, J., & Grützmacher, H. (1997). Mass Spectrometry of Tert-Butylnaphthalenes—A Comparison with the Unimolecular Fragmentation of Tert-Butylbenzene. European Journal of Mass Spectrometry, 3(4), 271–280.

-

NIST. (n.d.). tert-Butylbenzene. In NIST Chemistry WebBook. Retrieved from [Link]

-

Chegg. (2021, January 29). Solved: The following is the mass spectrum of tert-butylbenzene. Retrieved from [Link]

Sources

A Technical Guide to Determining the Solubility of 5-bromo-N1-tert-butylbenzene-1,2-diamine in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for determining the solubility of 5-bromo-N1-tert-butylbenzene-1,2-diamine, a substituted aromatic diamine with potential applications in pharmaceutical and materials science synthesis.[1][2] Given the absence of extensive publicly available solubility data for this specific compound, this document outlines the theoretical principles and a detailed, field-proven experimental protocol to empower researchers to generate reliable and reproducible solubility profiles. The guide focuses on the gold-standard isothermal shake-flask method, discusses critical experimental parameters, and provides a structure for the systematic presentation of results, enabling informed solvent selection for synthesis, purification, and formulation development.[3]

Introduction: The Critical Role of Solubility

5-bromo-N1-tert-butylbenzene-1,2-diamine (CAS No. 1163707-72-9) is a substituted diamine building block.[4] Its molecular structure, featuring a brominated benzene ring, two amine functional groups, and a bulky tert-butyl substituent, makes it a valuable intermediate for creating more complex molecules.[2] The strategic placement of these functional groups allows for a wide range of chemical modifications, essential for developing novel bioactive molecules and functional materials.

The solubility of such a compound in organic solvents is a fundamental physicochemical property that dictates its utility across the entire research and development lifecycle.[3] An understanding of its solubility is paramount for:

-

Reaction Optimization: Ensuring that reactants are in the same phase is crucial for achieving optimal reaction rates and yields. Solvent choice directly impacts the kinetics and equilibrium of a chemical reaction.

-

Purification and Crystallization: The selection of appropriate solvent systems is the most critical factor in developing effective crystallization protocols for isolating a compound with high purity. Differential solubility in various solvents is the principle behind chromatographic purification.

-

Formulation and Dosing: In drug development, solubility determines the feasibility of creating solutions of known concentrations for screening, analysis, and ultimately, for drug delivery systems.[5]

This guide provides the necessary theoretical grounding and a practical, step-by-step methodology for researchers to experimentally determine the solubility of 5-bromo-N1-tert-butylbenzene-1,2-diamine.

Physicochemical Profile and Theoretical Solubility Considerations

Before undertaking experimental work, analyzing the molecule's structure provides a strong basis for predicting its solubility behavior, guided by the principle of "similia similibus solvuntur" or "like dissolves like."[6]

Table 1: Physicochemical Properties of 5-bromo-N1-tert-butylbenzene-1,2-diamine

| Property | Value | Source |

|---|---|---|

| CAS Number | 1163707-72-9 | [4] |

| Molecular Formula | C₁₀H₁₅BrN₂ | [4][7] |

| Molecular Weight | 243.14 g/mol | [7] |

| Hydrogen Bond Donors | 2 (from the two amine groups) | [7] |

| Hydrogen Bond Acceptors | 2 (the nitrogen atoms) | [7] |

| Topological Polar Surface Area | 38 Ų |[7] |

The structure combines both nonpolar and polar features:

-

Nonpolar characteristics: The benzene ring and the large, sterically hindering tert-butyl group contribute significant nonpolar character.

-

Polar characteristics: The two amine groups (-NH- and -NH₂) are polar and are capable of acting as both hydrogen bond donors and acceptors.[7][8] The bromine atom also adds polarity.

This duality suggests that the molecule will exhibit nuanced solubility. It is unlikely to be highly soluble in very nonpolar solvents like hexanes or in highly polar, protic solvents like water. Its optimal solubility is likely to be found in solvents of intermediate polarity or those with specific hydrogen bonding capabilities.

Logical Framework for Solvent Selection

The following diagram illustrates the relationship between the solute's properties and solvent choice.

Caption: Predicted solubility based on molecular interactions.

Experimental Protocol: Isothermal Shake-Flask Method

The most reliable and widely accepted method for determining equilibrium solubility is the isothermal saturation shake-flask method.[5][9] It is a robust technique that, when performed correctly, yields accurate data on the thermodynamic solubility limit of a compound in a given solvent at a specific temperature.[10]

Required Materials and Equipment

-

Analyte: 5-bromo-N1-tert-butylbenzene-1,2-diamine (solid)

-

Solvents: A range of analytical grade organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, acetonitrile, methanol, ethanol).

-

Equipment:

-

Analytical balance (4-decimal place)

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Constant temperature orbital shaker or incubator

-

Centrifuge with appropriate vial holders

-

Syringes and syringe filters (0.22 µm or 0.45 µm, ensure solvent compatibility, e.g., PTFE)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

-

Step-by-Step Methodology

The experimental workflow is outlined below. Adherence to these steps is critical for generating high-quality, reproducible data.

Caption: Standard operating procedure for solubility determination.

Detailed Procedure:

-

Preparation of Saturated Solution:

-

Weigh an amount of 5-bromo-N1-tert-butylbenzene-1,2-diamine into a glass vial that is significantly more than you expect to dissolve. The visible presence of undissolved solid at the end of the experiment is essential to ensure saturation has been reached.[9]

-

Accurately add a known volume of the chosen solvent (e.g., 2.0 mL) to the vial.

-

Securely seal the vial with a PTFE-lined cap to prevent solvent evaporation.

-

Prepare a separate vial for each solvent to be tested.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach thermodynamic equilibrium. A duration of 24 to 48 hours is typically recommended.[11] Shorter times may lead to an underestimation of solubility, while excessively long times are generally not found to significantly alter results for most compounds.[9]

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed at the experimental temperature for a short period.

-

To effectively separate the saturated solution from the excess solid, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes). This will create a compact pellet of the undissolved solid at the bottom of the vial.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette or syringe. Be cautious not to disturb the solid pellet.

-

Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step removes any microscopic particulate matter.

-

Accurately dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of your analytical instrument.

-

Quantify the concentration of the diluted sample using a pre-calibrated High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry method.

-

-

Calculation:

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the final solubility in standard units, such as mg/mL or mol/L.

-

Data Presentation

Systematic tabulation of experimental results is crucial for analysis and comparison. Researchers should use the following template to record their findings.

Table 2: Experimental Solubility Data for 5-bromo-N1-tert-butylbenzene-1,2-diamine at 25 °C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) | Observations |

|---|---|---|---|---|

| e.g., Hexane | Nonpolar | |||

| e.g., Toluene | Nonpolar (Aromatic) | |||

| e.g., Dichloromethane | Polar Aprotic | |||

| e.g., Tetrahydrofuran (THF) | Polar Aprotic | |||

| e.g., Ethyl Acetate | Polar Aprotic | |||

| e.g., Acetone | Polar Aprotic | |||

| e.g., Acetonitrile | Polar Aprotic | |||

| e.g., Methanol | Polar Protic | |||

| e.g., Ethanol | Polar Protic |

| e.g., Isopropanol | Polar Protic | | | |

Conclusion and Best Practices

This guide provides a robust, scientifically-grounded methodology for determining the organic solvent solubility of 5-bromo-N1-tert-butylbenzene-1,2-diamine. By combining theoretical structural analysis with the meticulous application of the isothermal shake-flask method, researchers can generate the high-quality data essential for advancing their work.

Key Self-Validating System Checks:

-

Visual Confirmation: Always ensure undissolved solid remains at the end of the equilibration period.

-

Time-Point Analysis: For a new compound, running a duplicate experiment for a longer time (e.g., 72 hours) can validate that equilibrium was reached at the standard time point (e.g., 48 hours).

-

Temperature Control: The solubility of most solids increases with temperature.[11] Maintaining a constant and recorded temperature is critical for reproducibility.[5][9]

By following this protocol, drug development professionals and research scientists can confidently establish a comprehensive solubility profile, enabling rational solvent selection and accelerating progress in their synthetic and formulation endeavors.

References

-

Baka, E., et al. (2011). Good laboratory practice of equilibrium solubility measurement. Acta Pharmaceutica Hungarica, 81(1), 18-28. [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. ResearchGate. [Link]

-

Avdeef, A. (2005). Good laboratory practice of equilibrium solubility measurement. ResearchGate. [Link]

-

Mount Holyoke College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Mount Holyoke College Chemistry Department. [Link]

-

Williamson, K. L., & Masters, K. M. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Macroscale and Microscale Organic Experiments. [Link]

-

Belford, R. (2021). 2.2: Solubility Lab. Chemistry LibreTexts. [Link]

-

Gattefosse. (2020). Measuring saturation solubility of actives in solid and semi-solid lipid excipients. YouTube. [Link]

-

USP-NF. (2016). <1236> Solubility Measurements. USP-NF. [Link]

-

PubChem. (n.d.). 5'-Bromo-1,1':3',1''-terphenyl. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 2-Bromo-5-tert-butyl-1,3-dimethylbenzene. National Center for Biotechnology Information. [Link]

-

MySkinRecipes. (n.d.). 5-Bromo-N1-isopropylbenzene-1,2-diamine. MySkinRecipes. [Link]

-

Bourne, S. A., et al. (2005). Self-assembly directed by NH⋅⋅⋅O hydrogen bonding: New layered molecular arrays derived from 4-tert-butylbenzoic acid and aliphatic diamines. CrystEngComm, 7, 506-512. [Link]

Sources

- 1. 5-Bromo-N1-isopropylbenzene-1,2-diamine [myskinrecipes.com]

- 2. a2bchem.com [a2bchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 5-bromo-N1-tert-butylbenzene-1,2-diamine,1163707-72-9-Amadis Chemical [amadischem.com]

- 5. uspnf.com [uspnf.com]

- 6. chem.ws [chem.ws]

- 7. guidechem.com [guidechem.com]

- 8. Self-assembly directed by NH⋅⋅⋅O hydrogen bonding: New layered molecular arrays derived from 4-tert- butylbenzoic acid and aliphatic diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

stability and storage of 5-bromo-N1-tert-butylbenzene-1,2-diamine

An In-Depth Technical Guide to the Stability and Storage of 5-bromo-N1-tert-butylbenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-bromo-N1-tert-butylbenzene-1,2-diamine is a substituted aromatic diamine that serves as a valuable intermediate in the synthesis of pharmaceuticals and functional materials.[1] The presence of two amine functionalities, a bromine atom, and a bulky tert-butyl group on the benzene ring imparts a unique combination of reactivity and steric hindrance. However, the diamine structure also predisposes the compound to oxidative degradation, necessitating stringent storage and handling protocols to maintain its integrity. This guide provides a comprehensive overview of the stability profile of 5-bromo-N1-tert-butylbenzene-1,2-diamine, based on established principles for aromatic diamines, and outlines detailed procedures for its optimal storage and handling to ensure its long-term viability in research and development.

Chemical Profile and Significance

5-bromo-N1-tert-butylbenzene-1,2-diamine is a key building block in medicinal chemistry and materials science. Its structural features allow for diverse chemical modifications. The vicinal diamines can be used to form heterocyclic systems, while the bromo-substituent provides a handle for cross-coupling reactions, enabling the construction of complex molecular architectures.[1] The tert-butyl group can enhance solubility in organic solvents and modulate the electronic properties and steric environment of the molecule. Given its utility, ensuring the chemical purity and stability of this reagent is paramount for reproducible and reliable experimental outcomes.

Intrinsic Stability and Degradation Pathways

While specific stability data for 5-bromo-N1-tert-butylbenzene-1,2-diamine is not extensively documented in public literature, its stability can be inferred from the behavior of analogous substituted phenylenediamines. The primary degradation pathway for aromatic diamines is oxidation.

2.1. Oxidative Degradation

Phenylenediamines are highly susceptible to oxidation by atmospheric oxygen.[2] This process is often accelerated by exposure to light and can be catalyzed by trace metal ions.[2] The initial step involves the formation of a quinone-diimine, a highly colored species. This can be followed by polymerization, leading to the formation of complex, often insoluble, materials. The presence of electron-donating amine groups on the aromatic ring makes it particularly electron-rich and thus more prone to oxidation.

dot

Caption: Potential oxidative degradation pathway of aromatic diamines.

2.2. Photosensitivity

Exposure to ambient or UV light can provide the energy to initiate and accelerate oxidative degradation.[2][3] Therefore, protection from light is a critical factor in maintaining the long-term stability of 5-bromo-N1-tert-butylbenzene-1,2-diamine.

2.3. Moisture Sensitivity

Amines are known to be hygroscopic, meaning they can absorb moisture from the atmosphere.[4] While not leading to immediate decomposition, absorbed water can affect assay results and may facilitate certain degradation pathways over extended periods.

2.4. Thermal Stability

Generally, amines should be stored at temperatures below 30°C to minimize volatility and maintain stability.[4] While no specific data exists for this compound, elevated temperatures should be avoided to prevent potential decomposition.

Recommended Storage and Handling Protocols

To mitigate the degradation risks, a multi-faceted approach to storage and handling is essential. The following protocols are based on best practices for air- and light-sensitive compounds, particularly aromatic diamines.

3.1. Optimal Storage Conditions

The primary goal of storage is to exclude oxygen, light, and moisture.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Slows down the rate of potential degradation reactions. Some suppliers recommend this range.[5] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation by displacing atmospheric oxygen.[2] |

| Container | Tightly Sealed Amber Glass Vial | Amber glass protects the compound from light, and a tight seal prevents moisture and oxygen ingress.[2] |

| Environment | Dry, Dark Location (e.g., Desiccator) | A desiccator protects from ambient moisture.[2][4] |

3.2. Handling Procedures

Proper handling is crucial to prevent degradation during use.

dot

Caption: Recommended workflow for handling air-sensitive reagents.

Step-by-Step Handling Protocol:

-

Equilibration: Before opening, allow the container to warm to room temperature. This is a critical step to prevent atmospheric moisture from condensing on the cold compound.[3]

-

Inert Atmosphere: Whenever possible, handle the solid inside a glovebox or under a stream of inert gas (e.g., using a Schlenk line). This minimizes exposure to oxygen.[2]

-

Transfer: Use clean, dry spatulas and glassware. Avoid using metal spatulas if trace metal catalysis is a concern.[2]

-

Resealing: After taking the desired amount, purge the headspace of the container with an inert gas before tightly resealing.

-

Storage: Promptly return the container to the recommended storage conditions.

Incompatibilities

To prevent hazardous reactions and maintain chemical integrity, 5-bromo-N1-tert-butylbenzene-1,2-diamine should be stored separately from the following classes of chemicals:

-

Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.

-

Strong Acids and Acid Chlorides: Can react exothermically with the amine functional groups.[6]

-

Acid Anhydrides: Incompatible with phenylenediamines.[7]

Recognizing and Managing Degradation

Visual inspection is the first line of defense in identifying potential degradation.

-

Color Change: Pure aromatic diamines are often colorless or light-colored solids. The appearance of discoloration (e.g., yellow, brown, or purple hues) is a strong indicator of oxidation.

-

Solubility: The formation of insoluble polymeric material can also indicate advanced degradation.

If degradation is suspected, the purity of the material should be verified by analytical techniques such as NMR spectroscopy, HPLC, or LC-MS before use. If significant impurities are detected, purification by recrystallization or chromatography may be necessary, though it is often more practical to procure a fresh batch of the reagent.

Conclusion

The long-term stability of 5-bromo-N1-tert-butylbenzene-1,2-diamine is contingent upon the rigorous exclusion of atmospheric oxygen and light. By implementing the storage and handling protocols outlined in this guide—namely, storage at 2-8°C under an inert atmosphere in a tightly sealed, light-protected container—researchers can ensure the integrity and reactivity of this valuable synthetic intermediate. Adherence to these procedures is a cornerstone of achieving reliable and reproducible results in drug discovery and materials science applications.

References

- BenchChem. (2025). Stability and Storage of Boc-Protected Diamines: A Technical Guide.

- Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.

- ECHEMI. (n.d.). p-Phenylenediamine SDS, 106-50-3 Safety Data Sheets.

- ChemicalBook. (n.d.). p-Phenylenediamine - Safety Data Sheet.

- ChemScene. (n.d.). 5-Bromo-N1-isobutylbenzene-1,2-diamine.

- Fisher Scientific. (n.d.). Safety Data Sheet: 5-Bromo-3-methylbenzene-1,2-diamine.

- CDH Fine Chemical. (n.d.). p-PHENYLENE DIAMINE CAS NO 106-50-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Sigma-Aldrich. (2025). Safety Data Sheet: 1,3-Di-tert-butylbenzene.

- Sigma-Aldrich. (2024). Safety Data Sheet: tert-Butylbenzene.

- Fisher Scientific. (2025). Safety Data Sheet: 1-Bromo-4-tert-butylbenzene.

- Fisher Scientific. (2024). Safety Data Sheet: 1-Bromo-3,5-di-tert-butylbenzene.

- Carl ROTH. (n.d.). Safety Data Sheet: 1,4-Phenylenediamine.

- Chemos GmbH&Co.KG. (2024). Safety Data Sheet: p-phenylenediamine.

- MySkinRecipes. (n.d.). 5-Bromo-N1-isopropylbenzene-1,2-diamine.

- University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.

- ResearchGate. (2016). Is it safe for Aromatic azo compounds to be kept below 8 degree C for long time?.

- Lumiprobe. (n.d.). Reagent storage conditions.

- Amadis Chemical. (n.d.). 5-bromo-N1-tert-butylbenzene-1,2-diamine,1163707-72-9.

- BenchChem. (2025). Technical Support Center: 4-Bromo-N1-ethylbenzene-1,2-diamine.

- TCI AMERICA. (n.d.). Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature.

- BLDpharm. (n.d.). 76153-06-5|5-Bromo-3-methylbenzene-1,2-diamine.

- Dabos. (n.d.). 5-BROMO-N1-METHYLBENZENE-1 2-DIAMINE 1G.

- Sigma-Aldrich. (n.d.). 4-(tert-Butyl)benzene-1,2-diamine.

- BLDpharm. (n.d.). 941696-22-6|5-Bromo-N1,3-dimethylbenzene-1,2-diamine.

- BLDpharm. (n.d.). 1290039-73-4|5-Bromo-N1,N1,N3,N3-tetraphenylbenzene-1,3-diamine.

- DingXiangTong. (n.d.). 5-Bromo-N1-tert-butylbenzene-1,2-diamine.

- ChemSpider Synthetic Pages. (2026). Bromination of 1,3,5-Tri-tert-butylbenzene.

Sources

An In-Depth Technical Guide to 5-bromo-N1-tert-butylbenzene-1,2-diamine for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-bromo-N1-tert-butylbenzene-1,2-diamine, a versatile building block for novel heterocyclic compounds in pharmaceutical and materials science research. We will delve into its commercial availability, synthesis, chemical properties, and potential applications, offering field-proven insights and detailed protocols to empower your research and development endeavors.

Introduction: A Versatile Scaffold for Innovation

5-bromo-N1-tert-butylbenzene-1,2-diamine (CAS No. 1163707-72-9) is a substituted ortho-phenylenediamine that holds significant potential for the synthesis of a wide array of complex molecules. Its unique structure, featuring a nucleophilic diamine moiety, a sterically hindering tert-butyl group, and a reactive bromine atom, makes it a valuable precursor for creating novel molecular architectures. The strategic placement of these functional groups allows for selective chemical transformations, enabling the construction of diverse heterocyclic systems such as benzimidazoles, quinoxalines, and other fused heterocycles. These scaffolds are of paramount interest in medicinal chemistry due to their prevalence in biologically active compounds.

The presence of the bromine atom opens up possibilities for post-synthetic modification via various cross-coupling reactions, allowing for the introduction of additional molecular complexity and the fine-tuning of physicochemical and pharmacological properties. The tert-butyl group, on the other hand, can impart increased solubility and metabolic stability to the final compounds, which are desirable attributes in drug candidates.

Commercial Availability

While not as commonly stocked as some of its analogues, 5-bromo-N1-tert-butylbenzene-1,2-diamine is available from specialized chemical suppliers. Researchers can procure this reagent for their synthetic needs from the following commercial source:

| Supplier | Website | CAS Number |